N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide
Overview
Description
N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide, commonly known as FPEB, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FPEB is a selective, high-affinity agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
FPEB has been extensively used in scientific research to investigate the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in various physiological and pathological processes. One of the major applications of FPEB is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FPEB has been shown to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, FPEB has been used to study the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in drug addiction, anxiety, and depression.
Mechanism of Action
FPEB binds to the allosteric site of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide and induces a conformational change that enhances the activity of the receptor. This leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). The activation of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide has been shown to modulate synaptic plasticity, which is critical for learning and memory.
Biochemical and Physiological Effects:
FPEB has been shown to have a wide range of biochemical and physiological effects, including the enhancement of cognitive function, reduction of neuroinflammation, modulation of synaptic plasticity, and regulation of drug addiction, anxiety, and depression. FPEB has also been shown to have potential therapeutic benefits for neurodegenerative diseases and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPEB is its selectivity and high-affinity for N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of FPEB is its potential toxicity, which requires careful dosing and monitoring in animal models.
Future Directions
There are several future directions for the use of FPEB in scientific research. One of the major areas of interest is the development of FPEB-based therapies for neurodegenerative diseases and psychiatric disorders. In addition, FPEB can be used to study the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in other physiological processes, such as pain modulation and immune function. Further research is also needed to optimize the dosing and administration of FPEB to minimize toxicity and maximize therapeutic benefits.
Conclusion:
In conclusion, FPEB is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FPEB is a selective, high-affinity agonist for N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide, which plays a crucial role in various physiological and pathological processes. The synthesis of FPEB has been optimized to ensure high yield and purity, making it a valuable tool for scientific research. FPEB has been extensively used to investigate the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in various physiological and pathological processes, and has potential therapeutic benefits for neurodegenerative diseases and psychiatric disorders. Further research is needed to optimize the dosing and administration of FPEB and to explore its potential applications in other physiological processes.
properties
IUPAC Name |
N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O2/c1-3-27(24(28)21-9-11-23(29-2)12-10-21)18-20-7-5-14-26(17-20)15-13-19-6-4-8-22(25)16-19/h4,6,8-12,16,20H,3,5,7,13-15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWLGYFHXPJVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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